1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole ring substituted at positions 1, 4, and 3. Its structure includes:
- 5-(Methoxymethyl): A methoxy-alkyl chain at position 5, contributing to solubility and metabolic stability.
- N-Propyl Carboxamide: A short alkyl chain on the amide nitrogen, balancing hydrophobicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-10-17-16(21)15-14(11-22-3)20(19-18-15)12-6-8-13(9-7-12)23-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNHCHSZLKDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
- Molecular Formula : CHNO
- Molecular Weight : 318.37 g/mol
- CAS Number : 950236-82-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation and microbial metabolism.
- Receptor Binding : The compound can bind to specific receptors that modulate cellular pathways related to growth and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. Notably:
- Cell Lines Tested : The compound has shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : In a comparative study, derivatives exhibited IC50 values ranging from 1.1 μM to 2.6 μM, indicating potent activity against these cell lines while outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Pathogens Tested : Effective inhibition was observed against Escherichia coli and Staphylococcus aureus.
- MIC Values : Certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis
The biological activity of this compound can be compared with other triazole derivatives. The following table summarizes the findings:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This Compound | Contains 4-ethoxyphenyl and methoxymethyl groups | Significant against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-ethoxyphenyl group | Lower anticancer activity | Reduced antimicrobial efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxymethyl group | Variable activity depending on other substituents | Variable antimicrobial effects |
Case Studies
A relevant case study involved the synthesis of similar triazole derivatives that exhibited notable antiproliferative activity against leukemia cell lines. The specific activity of certain derivatives was comparable to doxorubicin, indicating the potential for developing new therapeutic agents based on the triazole scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct properties (Table 1):
Table 1: Structural and Functional Comparisons
Key Observations
Position 1 Substitution :
- The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to 4-chlorophenyl (electron-withdrawing) or 4-methoxyphenyl (electron-donating) analogs. This affects membrane permeability and metabolic stability .
- Chlorophenyl derivatives (e.g., ZIPSEY, LELHOB) are prevalent in anticancer scaffolds due to enhanced electrophilic interactions with target proteins .
Position 5 Substitution :
- The methoxymethyl group offers a balance between steric bulk and polarity, contrasting with cyclopropyl (steric hindrance) or trifluoromethyl (strong electron-withdrawing) groups. Trifluoromethyl analogs exhibit higher potency (e.g., GP = 68.09% in NCI-H522 cells) but may suffer from metabolic instability .
- Methyl substituents (e.g., ZIPSEY) are common but less impactful on electronic properties than methoxymethyl or trifluoromethyl .
Bulky substituents like pyrrolidine-sulfonamide (e.g., compound 3f in ) enhance selectivity for multi-target inhibitors (e.g., Hsp90, B-Raf) but increase molecular weight and logP .
Biological Activity :
- Chlorophenyl- and trifluoromethyl-substituted analogs dominate in anticancer research, with demonstrated activity against c-Met kinase and NSCLC cell lines (NCI-H522) .
- The target compound’s methoxymethyl and ethoxy groups may favor solubility, making it suitable for oral formulations, though potency may lag behind chlorophenyl/trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
